Ethyl 2-iodo-5-methoxybenzoate
Overview
Description
Ethyl 2-iodo-5-methoxybenzoate is a chemical compound with the molecular formula C10H11IO3 . It has a molecular weight of 306.1 .
Molecular Structure Analysis
The molecular structure of Ethyl 2-iodo-5-methoxybenzoate consists of an ethyl ester group attached to a benzoic acid derivative. The benzoic acid moiety contains an iodine atom at the 2-position and a methoxy group at the 5-position .
Scientific Research Applications
Synthesis of Intermediates and Complex Molecules Ethyl 2-iodo-5-methoxybenzoate serves as a crucial intermediate in the synthesis of various complex organic compounds. The compound is used in the synthesis of specific intermediates like 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, through a multi-step process involving methylation, ethylation, and oxidation steps (Wang Yu, 2008). Similarly, it is utilized in the synthesis of anacardic acids from plants of the Anacardiaceae, highlighting its role in producing naturally occurring compounds (M. Satoh et al., 2001).
Cross-Coupling Reactions Ethyl 2-iodo-5-methoxybenzoate is involved in Suzuki cross-coupling reactions to produce biaryls, an essential class of compounds in various chemical industries. The process optimization for these reactions underscores the compound's importance in creating complex molecular structures efficiently (H. Chaumeil et al., 2000).
Photopolymerization Processes In the field of material science, derivatives of ethyl 2-iodo-5-methoxybenzoate, such as bis(4-methoxybenzoyl)diethylgermane, are used for photopolymerization of vinylcyclopropanes, demonstrating the compound's versatility in developing new materials with specific properties (Yohann Catel et al., 2016).
Antimicrobial and Antioxidant Properties Certain derivatives synthesized from ethyl 2-iodo-5-methoxybenzoate exhibit significant antimicrobial and antioxidant activities. This indicates the potential of the compound in developing new pharmaceuticals or preservatives (K. Raghavendra et al., 2016).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-iodo-5-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO3/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUXIBYOAQNUIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743853 | |
Record name | Ethyl 2-iodo-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104807-65-0 | |
Record name | Ethyl 2-iodo-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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